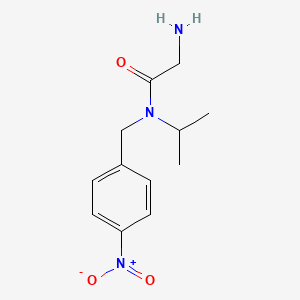

2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide

Description

Evolution of Amide Chemistry in Complex Molecular Architectures

The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins. Historically, the synthesis of amides was often achieved through the direct condensation of carboxylic acids and amines, a reaction that typically requires high temperatures. researchgate.netnih.gov Modern organic synthesis, however, demands milder and more efficient methods. The development of coupling agents has revolutionized amide bond formation, allowing for the synthesis of complex, multifunctional molecules under gentle conditions. researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the amine. Furthermore, the strategic use of protecting groups has enabled the selective formation of amide bonds in the presence of other reactive functional groups, a crucial aspect in the total synthesis of natural products and other complex targets.

Significance of Substituted Benzyl (B1604629) Moieties in Synthetic Methodologies

Substituted benzyl groups are versatile tools in organic synthesis, serving various roles depending on the nature and position of the substituents on the aromatic ring. The benzyl group itself is often employed as a protecting group for alcohols, amines, and other functional groups due to its general stability and the possibility of its removal under specific reductive conditions. rsc.org The electronic properties of the benzyl group can be fine-tuned by adding substituents to the benzene (B151609) ring. Electron-donating groups can increase the reactivity of the benzylic position, while electron-withdrawing groups can decrease it. This modulation of reactivity is a key principle in designing synthetic routes.

Contextualization of 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide within Amidic and Aromatic Chemical Space

This compound is a molecule that incorporates several key functional groups: a primary amine, a tertiary amide, an isopropyl group, and a 4-nitrobenzyl substituent. The tertiary amide group provides a stable, planar core. The isopropyl group introduces steric bulk near the amide nitrogen, which can influence the molecule's conformational preferences and reactivity. The 4-nitrobenzyl group is of particular interest due to the strong electron-withdrawing nature of the nitro group. This feature significantly impacts the electronic properties of the benzyl moiety and the molecule as a whole. The primary amino group offers a site for further functionalization, allowing for the potential elaboration of the molecule into more complex structures.

Overview of Current Research Trends Relevant to the Chemical Compound Class

Current research in areas related to this compound class is multifaceted. In amide chemistry, there is a continuous drive to develop more sustainable and atom-economical methods for amide bond formation. This includes the exploration of catalytic methods that avoid the use of stoichiometric activating agents. In the realm of nitroaromatic compounds, there is significant interest in their application in medicinal chemistry and materials science. The nitro group can act as a bio-reducible functionality, leading to its use in the design of hypoxia-activated prodrugs for cancer therapy. researchgate.net Furthermore, nitrobenzyl groups are utilized as photolabile protecting groups, which can be cleaved with light, offering precise spatial and temporal control in various applications, including drug delivery and surface patterning. The presence of both a primary amine and a nitrobenzyl group in this compound suggests potential for investigation in these cutting-edge research areas.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1353983-54-6 |

| Molecular Formula | C12H17N3O3 |

| Molecular Weight | 251.28 g/mol |

| Predicted LogP | 1.5 |

| Predicted pKa (most basic) | 8.5 (for the primary amine) |

| Predicted pKa (most acidic) | 16.0 (for the amide N-H) |

Note: Predicted values are generated using computational models and may not reflect experimental values.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process, as detailed below. This proposed synthesis is based on established organic chemistry reactions for the formation of similar N-substituted acetamides.

Step 1: Synthesis of N-(4-nitrobenzyl)isopropylamine

The synthesis would likely begin with the reductive amination of 4-nitrobenzaldehyde (B150856) with isopropylamine (B41738). This reaction can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Reaction: 4-nitrobenzaldehyde + Isopropylamine → N-(4-nitrobenzyl)isopropylamine

Step 2: Acylation with a Protected Glycine (B1666218) Derivative

The resulting secondary amine, N-(4-nitrobenzyl)isopropylamine, would then be acylated with a protected glycine derivative, such as N-(tert-butoxycarbonyl)glycine (Boc-glycine). This reaction is typically performed in the presence of a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond.

Reaction: N-(4-nitrobenzyl)isopropylamine + Boc-glycine → Boc-protected precursor

Step 3: Deprotection of the Amino Group

The final step would involve the removal of the Boc protecting group from the primary amine. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Reaction: Boc-protected precursor → this compound

Potential Research Applications

Given the functional groups present in this compound, several areas of research could be of interest:

Medicinal Chemistry: The nitroaromatic group suggests potential for investigation as a bioreductive prodrug. The primary amine could serve as a handle for conjugation to other molecules.

Materials Science: The molecule could be explored as a monomer or building block for the synthesis of novel polymers. The nitro group could also be reduced to an amine, providing a route to different polymeric structures.

Organic Synthesis: The compound could be used as an intermediate in the synthesis of more complex molecules. The differential reactivity of the primary amine and the amide could be exploited in synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-9(2)14(12(16)7-13)8-10-3-5-11(6-4-10)15(17)18/h3-6,9H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBIEVIHEOJTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175986 | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(4-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353983-54-6 | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(4-nitrophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(4-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide

Proton (¹H) NMR spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The analysis of this compound would be expected to reveal distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative groups generally causing a downfield shift to higher ppm values.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH(CH₃)₂ | ~1.1-1.3 | Doublet |

| -CH(CH₃)₂ | ~4.0-4.5 | Septet |

| -CH₂-NH₂ | ~3.0-3.5 | Singlet |

| -NH₂ | ~1.5-2.5 | Broad Singlet |

| -CH₂-Ar | ~4.5-5.0 | Singlet |

| Aromatic (ortho to NO₂) | ~8.1-8.3 | Doublet |

| Aromatic (meta to NO₂) | ~7.4-7.6 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The isopropyl group should present as a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton, a result of spin-spin coupling. The methylene (B1212753) protons of the acetamide (B32628) and benzyl (B1604629) groups are expected to appear as singlets in a simplified spectrum, though they may exhibit more complex splitting patterns depending on the rotational freedom and magnetic environment. The protons on the 4-nitro-benzyl aromatic ring are anticipated to show a typical AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing nature of the nitro group. The primary amine protons are often observed as a broad singlet, and their chemical shift can be highly variable and dependent on concentration and solvent.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Correlation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a wider range of chemical shifts, often allowing for the resolution of every unique carbon atom.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| -CH(CH₃)₂ | ~20-25 |

| -CH(CH₃)₂ | ~45-50 |

| -C=O | ~168-172 |

| -CH₂-NH₂ | ~40-45 |

| -CH₂-Ar | ~50-55 |

| Aromatic (C-NO₂) | ~145-150 |

| Aromatic (ortho to NO₂) | ~128-132 |

| Aromatic (meta to NO₂) | ~122-126 |

| Aromatic (ipso to CH₂) | ~140-145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbon of the amide is expected to be the most downfield signal due to its significant deshielding. The aromatic carbons will have distinct chemical shifts influenced by the nitro and benzyl-acetamide substituents. The carbons of the isopropyl and methylene groups will appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Characterization

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, a strong cross-peak would be expected between the isopropyl methine proton and the methyl protons, confirming this structural unit. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, allowing for the direct assignment of the ¹³C signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems. For instance, correlations would be expected between the benzylic methylene protons and the aromatic carbons, as well as the carbonyl carbon. Similarly, the protons of the amino-acetamide methylene group would show a correlation to the carbonyl carbon, definitively establishing the core structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic fingerprint of the functional groups present.

Characterization of Amide, Amino, Isopropyl, and Nitro Group Vibrational Modes

The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands.

Expected IR and Raman Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Amide (-C=O) | C=O Stretch | 1630-1680 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |

| Isopropyl (C-H) | C-H Stretch | 2850-2970 |

| Isopropyl (C-H) | C-H Bend | 1365-1385 (doublet) |

| Amine (-NH₂) | N-H Bend | 1580-1650 |

Note: These are generalized frequency ranges and can be influenced by the molecular environment.

The primary amine will exhibit two N-H stretching bands in the high-frequency region of the IR spectrum. The amide carbonyl (C=O) stretch is a very strong and characteristic absorption. The nitro group will show two prominent stretching vibrations, an asymmetric and a symmetric stretch. The isopropyl group can be identified by its characteristic C-H stretching and bending vibrations, with the bending mode often appearing as a distinctive doublet.

Analysis of Aromatic Ring System Vibrations

The 4-substituted benzene (B151609) ring has several characteristic vibrational modes. C-H stretching vibrations on the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation into its chemical behavior.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a presumed molecular formula of C12H17N3O3, the expected monoisotopic mass can be calculated. An HRMS experiment, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would measure the actual m/z of the protonated molecule [M+H]+. The close agreement between the measured exact mass and the calculated mass would serve to confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Hypothetical HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17N3O3 |

| Calculated Exact Mass [M] | 251.12699 |

| Calculated m/z for [M+H]+ | 252.13477 |

| Measured m/z for [M+H]+ | Data not available in public domain |

Note: The table illustrates the type of data obtained from HRMS analysis. Specific experimental data for this compound is not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

In the case of this compound, the key chromophore is the 4-nitro-benzyl group. The presence of the aromatic ring and the nitro group is expected to give rise to characteristic absorption bands. Specifically, π → π* transitions associated with the benzene ring and n → π* transitions involving the nitro group would be anticipated. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the molecular environment and substitution pattern. Analysis of the UV-Vis spectrum would thus help to confirm the presence of the key electronic features of the molecule.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

|---|---|

| π → π* (aromatic) | ~200-280 |

Note: This table represents expected absorption regions for the chromophores present. Actual experimental spectral data for this compound is not publicly available.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the crystal structure. For this compound, obtaining suitable single crystals would be a prerequisite for this analysis.

Once the crystal structure is solved, a detailed geometric analysis of the molecule can be performed. This includes the precise measurement of all bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between three connected atoms), and torsion angles (the dihedral angles that describe the conformation around a chemical bond). This data provides an unambiguous confirmation of the molecular connectivity and its preferred conformation in the solid state. For instance, the planarity of the benzene ring, the geometry of the amide group, and the spatial orientation of the isopropyl and 4-nitro-benzyl substituents would be accurately determined.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, Å) | Data not available |

| Unit Cell Angles (α, β, γ, °) | Data not available |

| Volume (ų) | Data not available |

Note: This table outlines the fundamental crystallographic parameters that would be determined. Specific experimental data for this compound is not available in the public domain.

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the structure of this compound, the primary amino group (-NH2) and the amide oxygen could act as hydrogen bond donors and acceptors, respectively. The nitro group could also participate in hydrogen bonding. Additionally, the aromatic rings could engage in π-π stacking. A detailed analysis of the crystal structure would identify and characterize these interactions, which are crucial in determining the macroscopic properties of the solid, such as melting point and solubility.

Computational and Theoretical Chemistry Investigations of 2 Amino N Isopropyl N 4 Nitro Benzyl Acetamide

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized geometry, electronic properties, and intramolecular interactions that govern the behavior of a compound.

The presence of multiple rotatable single bonds in 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide gives rise to numerous possible three-dimensional arrangements, or conformers. Conformational analysis is the systematic study of these different arrangements and their relative energies.

The process begins by identifying all rotatable bonds, such as the C-N bonds of the acetamide (B32628) group and the bonds connecting the benzyl (B1604629) and isopropyl groups. By rotating these bonds incrementally, a potential energy surface (PES) can be mapped out. DFT calculations are then used to perform geometry optimization for each potential conformer. This process finds the lowest energy arrangement of atoms for each starting geometry, corresponding to a local minimum on the PES. The conformer with the absolute lowest energy is identified as the global minimum and represents the most stable structure of the molecule in the gas phase. The relative energies of other stable conformers are crucial for understanding the molecule's flexibility and the populations of different conformations at a given temperature.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For a molecule like this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized on the more electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro group, which is a strong electron-accepting moiety. This distribution facilitates intramolecular charge transfer from the donor parts of the molecule to the acceptor nitro group.

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical but chemically reasonable values for this compound to illustrate the concepts.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and intramolecular bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, including:

Hyperconjugation: Delocalization of electrons from the lone pairs of the carbonyl oxygen (nO) and amide nitrogen (nN) into the antibonding orbitals (σ*) of adjacent bonds.

Intramolecular Charge Transfer (ICT): Significant delocalization from the π orbitals of the phenyl ring to the π* orbitals of the nitro group, a key feature of nitroaromatic compounds.

Hydrogen Bonding: The potential for intramolecular hydrogen bonds, for example between the amino group's hydrogen and the carbonyl oxygen, can also be identified and quantified.

Table 2: Illustrative NBO Second-Order Perturbation Analysis This table presents hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of C=O | π* (N-O) of NO₂ | 5.2 |

| LP (N) of Amide | σ* (C-C) of Benzyl | 3.8 |

| π (C=C) of Phenyl | π* (N=O) of NO₂ | 15.5 |

| LP (N) of Amino | σ* (C-H) | 2.1 |

Electrostatic Potential Surface (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface and color-coded to indicate different potential values. The MEP is an invaluable tool for predicting a molecule's reactivity and intermolecular interaction sites. wolfram.com

The color scheme typically ranges from red (most negative potential) to blue (most positive potential):

Red/Yellow Regions: Indicate an excess of electron density and are characteristic of sites susceptible to electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atoms of the carbonyl and nitro groups.

Blue Regions: Indicate a deficiency of electron density and are characteristic of sites susceptible to nucleophilic attack. These would be found around the hydrogen atoms of the amino group and potentially the hydrogens on the carbon adjacent to the electron-withdrawing nitro group.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other reagents, substrates, or biological receptors. For nitroaromatic compounds, the nitro group typically shows a highly negative potential, highlighting its role in electrostatic interactions. researchgate.netresearchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm or elucidate a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural determination. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts from first principles. conicet.gov.ar

The process involves first optimizing the molecular geometry using a suitable DFT method and basis set. Then, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A strong correlation between the calculated and experimentally observed chemical shifts provides powerful evidence for the correct structural assignment. researchgate.netunimi.it For this compound, this method could predict the chemical shifts for all unique protons and carbons, helping to assign complex spectra and confirm the connectivity and electronic environment of each atom within the molecule.

Table 3: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts This table presents hypothetical ¹³C NMR data to illustrate the correlation between calculated and experimental values.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| Carbonyl C=O | 170.5 | 170.1 |

| Phenyl C-NO₂ | 147.2 | 147.8 |

| Phenyl CH | 124.5 | 124.1 |

| Benzyl CH₂ | 52.8 | 53.2 |

| Isopropyl CH | 48.9 | 49.5 |

| Amino CH₂ | 42.1 | 42.6 |

Predicted Vibrational Spectra and Band Assignments

A theoretical analysis of the vibrational spectra for this compound would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT). This computational method predicts the frequencies of molecular vibrations (stretching, bending, etc.) and their corresponding intensities in the infrared (IR) and Raman spectra. Each predicted vibrational mode can then be assigned to specific functional groups within the molecule, such as the N-H stretches of the amino group, C=O stretching of the amide, and symmetric and asymmetric stretches of the nitro group. However, no published studies were found that have performed these calculations and assignments for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic absorption properties of molecules, such as those observed in UV-Vis spectroscopy. This analysis predicts the electronic transition energies, oscillator strengths, and the nature of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*). For a molecule like this compound, TD-DFT could provide insights into how the substituted benzyl and amide groups influence its electronic structure and absorption spectrum. Unfortunately, there are no available research articles that present TD-DFT calculations or a discussion of the electronic excitations for this molecule.

Analysis of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties involves calculating molecular polarizabilities and hyperpolarizabilities to assess a material's potential for applications in optoelectronics. nih.govipme.ru Computational methods, often based on DFT, are used to determine these properties. For this compound, the presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) suggests potential for NLO activity due to intramolecular charge transfer. A computational study would typically involve the calculation of the first-order hyperpolarizability (β) to quantify the second-order NLO response. nih.gov A thorough search did not yield any studies that have computationally analyzed the NLO properties of this specific compound. While studies exist for similar molecules like N-benzyl-2-methyl-4-nitroaniline, which show significant NLO effects, this information cannot be directly extrapolated to the target compound without a dedicated study. nih.govresearchgate.netscispace.com

Investigation of Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the most significant interactions in determining the crystal packing of amides. The presence of both a primary amino group (-NH₂) and a tertiary amide group in the target compound provides multiple sites for the formation of a robust hydrogen-bonding network.

Below is a table summarizing the expected hydrogen bond interactions in the solid state of the title compound.

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

| Amino Group (N-H) | Carbonyl Oxygen (C=O) | Strong Hydrogen Bond | Formation of primary structural motifs like chains or dimers. |

| Amino Group (N-H) | Nitro Group Oxygen (N-O) | Moderate Hydrogen Bond | Cross-linking of primary motifs, contributing to a 3D network. |

| Methylene (B1212753)/Methyl C-H | Carbonyl Oxygen (C=O) | Weak Hydrogen Bond | Stabilization of the overall crystal packing. |

| Aromatic C-H | Nitro Group Oxygen (N-O) | Weak Hydrogen Bond | Further stabilization and densification of the crystal structure. |

π-π Stacking Interactions Involving Aromatic Rings

The presence of the 4-nitrobenzyl group introduces the possibility of π-π stacking interactions. The electron-withdrawing nature of the nitro group significantly influences the electrostatic potential of the aromatic ring, making it electron-deficient. This electron-deficient ring can engage in favorable π-π stacking interactions with the aromatic rings of adjacent molecules. These interactions typically occur in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. Such interactions are a common feature in the crystal structures of nitro-substituted aromatic compounds and contribute significantly to the cohesion of the crystal lattice. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.

For a molecule like 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide, a Hirshfeld surface analysis would be expected to reveal:

Red spots on the dnorm surface, indicating close contacts corresponding to strong N-H···O hydrogen bonds.

Broader, less intense red or white regions, signifying weaker C-H···O and C-H···π interactions.

The corresponding 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For related structures, the fingerprint plots typically show distinct spikes corresponding to the prevalent interactions. nih.govsamsun.edu.tr

The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for the title compound, based on analyses of similar molecules. nih.govsamsun.edu.tr

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 45 - 55% |

| O···H / H···O | 25 - 35% |

| C···H / H···C | 5 - 10% |

| N···H / H···N | 3 - 7% |

| C···C | 1 - 5% |

| O···C / C···O | 1 - 4% |

Crystal Engineering Principles Applied to Amide Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For amide derivatives, the primary and most reliable interaction for building supramolecular architectures is the hydrogen bond. The formation of robust hydrogen-bonded synthons, such as the amide-to-amino group interaction, provides a foundational strategy for crystal design.

The presence of the bulky isopropyl group and the flexible benzyl (B1604629) group in this compound will introduce steric and conformational factors that compete with the ideal geometries for hydrogen bonding and π-π stacking. The final observed crystal structure will be a result of the energetic balance between these competing interactions, a common principle in the crystal engineering of flexible molecules. The nitro group, in addition to its role in π-π stacking, can also act as a hydrogen bond acceptor, further influencing the supramolecular assembly.

Synthesis and Structure Property Relationships of 2 Amino N Isopropyl N 4 Nitro Benzyl Acetamide Analogues

Systematic Structural Modifications of the Acetamide (B32628) Core

The synthesis of analogues of 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide can be achieved through various established synthetic routes. A common approach involves the N-acylation of a secondary amine, in this case, N-isopropyl-N-(4-nitrobenzyl)amine, with an appropriate 2-aminoacetyl chloride derivative. The parent amine can be synthesized via reductive amination of 4-nitrobenzaldehyde (B150856) with isopropylamine (B41738), followed by reduction of the resulting imine. Variations in the reactants used in these steps allow for the systematic modification of the core structure.

Variation of the Amino Substituent (e.g., Alkyl, Aryl, Heteroaryl)

For instance, replacing the amino group with a dimethylamino group would increase the basicity and lipophilicity of the molecule, while removing a hydrogen bond donor. Conversely, incorporating an aniline (B41778) or a pyridine (B92270) ring would introduce aromaticity, potentially leading to new intermolecular interactions and altering the electronic distribution across the molecule. The synthesis of these analogues would typically involve using the corresponding N-substituted 2-chloroacetamide (B119443) in the acylation step.

| Analogue | Amino Substituent | Expected Property Change |

| 1a | -NH2 | Parent Compound |

| 1b | -N(CH3)2 | Increased basicity and lipophilicity |

| 1c | -NH-Phenyl | Introduction of aromaticity, potential for π-π stacking |

| 1d | -NH-Pyridyl | Introduction of a heteroaromatic ring, altered H-bonding |

Modifications of the Isopropyl Group

Replacing the isopropyl group with a smaller methyl or ethyl group would reduce steric hindrance, potentially increasing the rate of amide bond rotation and allowing for greater conformational flexibility. Conversely, introducing a bulkier tert-butyl or a cyclic group like a cyclohexyl would impose significant steric constraints, likely favoring a specific rotamer and restricting the accessible conformational space. The synthesis of these analogues would involve starting with the corresponding primary amine (e.g., methylamine, tert-butylamine) in the initial reductive amination step.

| Analogue | N-Alkyl Group | Expected Steric Influence |

| 2a | Isopropyl | Parent Compound |

| 2b | Methyl | Reduced steric hindrance |

| 2c | Ethyl | Moderately reduced steric hindrance |

| 2d | tert-Butyl | Increased steric hindrance |

| 2e | Cyclohexyl | Significant steric bulk and conformational restriction |

Alterations to the 4-Nitrobenzyl Moiety (e.g., Nitro Group Position, Benzyl (B1604629) Substitutions)

The 4-nitrobenzyl group is a key feature of the molecule, with the strongly electron-withdrawing nitro group significantly influencing the electronic properties of the aromatic ring and the benzylic position. Moving the nitro group to the ortho or meta positions would alter the electronic landscape of the benzyl moiety, affecting its interaction with biological targets and its susceptibility to metabolic transformations.

Furthermore, the introduction of other substituents on the benzene (B151609) ring, such as methoxy (B1213986) (electron-donating) or chloro (electron-withdrawing and lipophilic) groups, can be used to systematically probe the effects of electronics and lipophilicity on the molecule's properties. These modifications would be introduced by starting with the appropriately substituted benzaldehyde (B42025) in the initial synthetic sequence.

| Analogue | Benzyl Moiety Modification | Expected Electronic/Lipophilic Change |

| 3a | 4-Nitrobenzyl | Parent Compound (Strongly electron-withdrawing at para position) |

| 3b | 2-Nitrobenzyl | Altered electronics due to ortho position of nitro group |

| 3c | 3-Nitrobenzyl | Altered electronics due to meta position of nitro group |

| 3d | 4-Methoxybenzyl | Introduction of an electron-donating group |

| 3e | 4-Chlorobenzyl | Introduction of an electron-withdrawing and lipophilic group |

Exploration of Conformational Preferences and Flexibility in Analogues

The conformational behavior of N,N-disubstituted acetamides is often characterized by restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the existence of distinct cis and trans rotamers. The energy barrier to this rotation and the relative populations of the rotamers are influenced by the steric and electronic nature of the substituents on the nitrogen atom.

Structure-Activity Relationship (SAR) Studies: General Chemical Principles

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For the analogues of this compound, SAR studies would focus on how the systematic modifications described above impact a particular biological endpoint.

Influence of Substituent Electronic Properties on Molecular Interactions

The electronic properties of the substituents play a critical role in governing the non-covalent interactions that are fundamental to molecular recognition and biological activity. The 4-nitrobenzyl moiety, with its strongly electron-withdrawing nitro group, creates a significant dipole moment and influences the acidity of the benzylic protons.

The presence of the nitro group in the para position makes the aromatic ring electron-deficient, which can favor interactions with electron-rich biological macromolecules. This electron-withdrawing nature also impacts the charge distribution across the entire molecule. Quantum chemical calculations have shown that a para-nitro group has a significant influence on the geometric and acceptor properties of amino groups in substituted diaminobenzenes. wustl.eduresearchgate.net

Altering the position of the nitro group or replacing it with substituents of varying electronic character (e.g., electron-donating methoxy group or an electron-withdrawing halogen) would systematically modulate the electrostatic potential of the benzyl ring. This, in turn, would affect its ability to participate in dipole-dipole, quadrupole, and hydrogen bonding interactions. For example, an electron-donating group would increase the electron density of the aromatic ring, potentially favoring interactions with electron-deficient sites on a biological target. These electronic modifications are a powerful tool in SAR studies to optimize the binding affinity and selectivity of a compound. The electronic effects of substituents can significantly impact the properties of a molecule, including its interactions with other molecules. nih.gov

Reactivity and Mechanistic Organic Chemistry Involving the Chemical Compound

Reactions at the Amino Group (e.g., Acylation, Alkylation, Condensation)

The primary amino group is a nucleophilic center and is susceptible to a variety of electrophilic substitution reactions.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(2-(isopropyl(4-nitrobenzyl)amino)-2-oxoethyl)acetamide.

Alkylation: Alkylation of the primary amine can occur with alkyl halides. However, achieving mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. The N-alkylation of similar amine structures has been shown to be notoriously difficult to accomplish under mild conditions, sometimes requiring forcing conditions.

Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), typically under conditions of acid or base catalysis with removal of water. The initial step involves nucleophilic addition to the carbonyl group to form a hemiaminal intermediate. mdpi.com

Table 1: Potential Reactions at the Amino Group

| Reaction Type | Typical Reagent | Expected Product |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(isopropyl(4-nitrobenzyl)amino)-2-oxoethyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Mixture of N-methylated and N,N-dimethylated products |

| Condensation | Benzaldehyde (B42025) (C₆H₅CHO) | N-(2-(isopropyl(4-nitrobenzyl)amino)-2-oxoethyl)-1-phenylmethanimine (Schiff Base) |

Reactivity of the Nitro Group (e.g., Reduction to Amine)

The aromatic nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but is itself susceptible to reduction. mdpi.com The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org

The most common reaction of the nitro group is its reduction to a primary amine, 2-Amino-N-(4-amino-benzyl)-N-isopropyl-acetamide. This transformation can be achieved using a wide array of reducing agents and conditions, allowing for selectivity in the presence of other functional groups. wikipedia.orgresearchgate.net Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or the use of metals in acidic media (e.g., Sn, Fe, or Zn in HCl). wikipedia.orgresearchgate.net Stannous chloride (SnCl₂) is known for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities like esters or nitriles. stackexchange.com The reduction proceeds through intermediate species, such as nitroso and hydroxylamine (B1172632) compounds. mdpi.com

Table 2: Selected Methods for the Reduction of the Aromatic Nitro Group

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Common, efficient, but can sometimes reduce other groups. | wikipedia.org |

| SnCl₂·2H₂O | Alcohol or ethyl acetate, often heated. | Highly chemoselective for the nitro group. | stackexchange.com |

| Fe / HCl or Acetic Acid | Aqueous acidic medium, often heated. | Classic, cost-effective industrial method. | wikipedia.org |

| Zn or Mg / Hydrazine (B178648) Glyoxylate | Room temperature. | Rapid and selective reduction without hydrogenolysis. | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent. | A mild reducing agent suitable for selective reductions. | wikipedia.org |

Hydrolysis or Transamidation of the Amide Bond

The amide bond is characterized by significant stability due to resonance, which imparts a partial double-bond character to the C-N bond. nih.govlongdom.org Consequently, the hydrolysis of amides is generally a slow process that requires vigorous conditions, such as prolonged heating in strong acid (e.g., 6 N HCl) or strong base (e.g., concentrated NaOH). nih.gov

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. This would cleave the amide bond in 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide to yield glycine (B1666218) and N-isopropyl-1-(4-nitrophenyl)methanamine.

Base-Catalyzed Hydrolysis: Under strong basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally irreversible as the final step produces a carboxylate salt. The products would be glycinate (B8599266) and N-isopropyl-1-(4-nitrophenyl)methanamine.

Transamidation, the exchange of the amine portion of an amide, is also a thermodynamically challenging reaction that typically requires catalysts or high temperatures.

Exploration of Cascade Reactions and Rearrangements

Specific cascade reactions or named rearrangements involving this compound are not well-documented in the literature. However, the molecule's structure allows for theoretical exploration of such transformations. A potential cascade sequence could be initiated by the reduction of the nitro group. The resulting aromatic amine (aniline derivative) is a versatile intermediate. For example, if the aminoacetamide side chain were modified to contain an appropriate electrophile, an intramolecular cyclization could follow the nitro group reduction, forming a heterocyclic system in a cascade fashion. Without such modification, the parent molecule is not predisposed to common intramolecular rearrangements.

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for this compound are scarce, relevant studies on structurally similar compounds provide valuable insights.

The hydrolysis of amide bonds is thermodynamically favorable but kinetically very slow. At neutral pH, the half-life for the hydrolysis of a typical peptide bond has been estimated to be hundreds of years, highlighting its kinetic stability. nih.gov

More specific kinetic data is available for reactions involving the 4-nitrobenzyl group. A study on the fragmentation of 4-nitrobenzyl carbamates, which are structurally related, provides kinetic data on reactions following the reduction of the nitro group. rsc.org In this study, the nitro group was reduced to a hydroxylamine, which then underwent fragmentation. The rate of this fragmentation was highly dependent on substituents on the benzyl (B1604629) ring. rsc.org

Table 3: Kinetic Data for Fragmentation of Substituted 4-Hydroxylaminobenzyl Carbamates

| Substituent on Benzyl Ring | Maximum Half-life (Mt₁/₂) of Hydroxylamine Intermediate (min) |

|---|---|

| None (Parent Compound) | 16.0 |

| 2-MeO | 3.8 |

| 2-Me | 6.5 |

| 3-MeO | 11.0 |

| 3-Cl | 29.0 |

Data extracted from a study on 4-nitrobenzyl carbamates, which serve as a model for the reactivity of the 4-nitrobenzyl moiety after reduction. rsc.org

The study found that electron-donating groups accelerated the fragmentation, consistent with a mechanism involving the development of a positive charge on the benzylic carbon. The data for fragmentation rates were fitted to the Hammett equation: log(Mt₁/₂) = 0.57σ + 1.30. rsc.org This relationship allows for the prediction of fragmentation rates for other substituted analogs and suggests that the electronic environment significantly impacts the kinetics of reactions at the benzylic position following nitro reduction.

Potential Applications As a Research Tool or Synthetic Intermediate Non Clinical

Use as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bonded to the amino group suggests that 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide could serve as a chiral building block in asymmetric synthesis. Enantiomerically pure forms of this compound could be utilized to introduce chirality in the synthesis of more complex molecules. The synthetic utility would depend on the ability to resolve the racemic mixture or to develop an asymmetric synthesis for the compound itself.

Table 1: Potential Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Potential Role of the Compound | Expected Outcome |

| Alkylation | Chiral nucleophile | Formation of a new stereocenter with controlled stereochemistry. |

| Acylation | Chiral amine source | Introduction of a chiral amide moiety into a target molecule. |

| Reductive Amination | Chiral amine precursor | Synthesis of more complex chiral secondary or tertiary amines. |

Role as a Ligand Precursor for Coordination Chemistry Research

The nitrogen atoms of the primary amine and the amide group, as well as the oxygen atom of the carbonyl group, present potential coordination sites for metal ions. This suggests that this compound could function as a precursor for the synthesis of novel ligands in coordination chemistry. The nitro group on the benzyl (B1604629) ring could also be chemically modified (e.g., reduced to an amine) to create multidentate ligands capable of forming stable complexes with a variety of transition metals.

Application in the Synthesis of Complex Organic Scaffolds

As a difunctional molecule, this compound can be a valuable starting material for the synthesis of more complex organic scaffolds. The primary amino group can undergo a variety of chemical transformations, such as diazotization, alkylation, and acylation, while the amide bond can be hydrolyzed or the nitro group can be reduced to an amine, providing further handles for synthetic elaboration. These functionalities allow for the construction of diverse molecular architectures, potentially leading to the discovery of new compounds with interesting properties.

Contribution to Advanced Materials Chemistry Studies (e.g., non-optical, non-biological applications)

The presence of the nitroaromatic group in this compound suggests potential applications in materials chemistry. Nitroaromatic compounds are known to have interesting electronic properties and can be used as precursors for electroactive materials. For instance, the nitro group can be reduced to an amino group, which can then be used for polymerization or for grafting onto surfaces to modify their properties.

Table 2: Potential Non-Clinical Material Science Applications

| Application Area | Potential Function of the Compound | Rationale |

| Polymer Chemistry | Monomer precursor | The amino and nitro groups can be modified to create difunctional monomers for polymerization. |

| Surface Modification | Anchoring group | The amino group can be used to attach the molecule to surfaces, modifying their chemical and physical properties. |

| Precursor for Conductive Materials | Dopant or monomer precursor | The aromatic and nitro functionalities could be leveraged in the synthesis of organic conductive materials. |

Future Research Directions and Unanswered Questions

Development of Greener Synthetic Routes and Catalytic Approaches

The traditional synthesis of N-substituted acetamides often involves multi-step procedures with stoichiometric reagents and harsh reaction conditions. A significant area for future research lies in the development of more sustainable and efficient synthetic pathways to 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide.

One promising avenue is the application of catalytic N-alkylation . Transition-metal catalysts, particularly those based on iridium and ruthenium, have shown efficacy in the N-alkylation of amines with alcohols, which are considered green alkylating agents as the only byproduct is water. nih.gov Future studies could explore the direct N-alkylation of a suitable 2-amino-N-isopropylacetamide precursor with 4-nitrobenzyl alcohol using such catalytic systems. A key challenge will be to achieve high selectivity for mono-alkylation and to prevent side reactions.

Another green approach would be to utilize photoredox catalysis . This method uses visible light to drive chemical reactions, often under mild conditions. The nitrobenzyl group itself is photoactive, which could be exploited in novel synthetic strategies. Research could focus on developing a photoredox-catalyzed coupling of a suitable amine with a 4-nitrobenzyl derivative.

Unanswered questions in this area include:

Can a one-pot synthesis from simpler starting materials be developed to improve atom economy?

What are the most effective and recyclable catalysts for the N-alkylation step?

Can flow chemistry be employed to improve the safety and scalability of the synthesis, particularly given the presence of the nitro group?

A hypothetical greener synthesis could involve the catalytic amidation of 4-nitrobenzylamine (B181301) with an activated glycine (B1666218) derivative, followed by N-isopropylation. Below is a representative table of potential catalytic systems that could be investigated for the key N-alkylation step.

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Potential Advantages |

| [IrCl2Cp*]2 / tBuOK | 4-nitrobenzyl alcohol | Toluene | 120 | High yields for N-alkylation of anilines. nih.gov |

| Ru-NHC complex | 4-nitrobenzyl alcohol | Dioxane | 100-150 | Broad substrate scope. |

| Copper/Photoredox | 4-nitrobenzyl bromide | Acetonitrile | Room Temp | Mild reaction conditions. princeton.edu |

| Water-assisted | 4-nitrobenzyl chloride | Water | 80-100 | Environmentally benign solvent. rsc.org |

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic techniques like 1H and 13C NMR, IR, and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and dynamic properties of this compound can be gained through advanced spectroscopic methods, particularly under non-standard conditions.

Two-dimensional (2D) NMR spectroscopy would be invaluable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate the connectivity within the molecule. scielo.br

Studying the compound under variable temperature NMR could provide insights into conformational dynamics, such as restricted rotation around the amide bond or the N-benzyl bond. This could reveal the presence of different conformers in solution and the energy barriers between them.

Solid-state NMR would be a powerful tool to study the structure and intermolecular interactions of the compound in its crystalline form, providing information that is complementary to single-crystal X-ray diffraction.

Unanswered questions include:

What is the preferred conformation of the molecule in different solvents and in the solid state?

How do intermolecular interactions, such as hydrogen bonding, influence the spectroscopic signatures?

Can time-resolved spectroscopy be used to study the excited-state dynamics of the nitrobenzyl moiety upon photoexcitation?

Below is a table summarizing the potential application of advanced spectroscopic techniques.

| Technique | Information Gained | Potential Conditions |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous signal assignment, scalar coupling networks. | Room temperature in various deuterated solvents. |

| Variable-Temperature NMR | Conformational dynamics, rotational barriers. | -50 to 100 °C. |

| Solid-State NMR | Solid-state structure, intermolecular packing. | Crystalline powder. |

| Time-Resolved IR/UV-Vis | Excited-state dynamics, photochemical reaction intermediates. | Upon laser flash photolysis. |

In-depth Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT) , can provide profound insights into the synthesis and properties of this compound. researchgate.net

Future research should focus on modeling the reaction mechanisms of its synthesis. For instance, DFT calculations can be used to map the potential energy surface of the N-alkylation step, identifying the transition state structures and activation energies for different proposed pathways (e.g., SN2 vs. SN1-like). mdpi.comresearchgate.net This can help in optimizing reaction conditions and choosing the most efficient catalyst.

Computational modeling can also be used to predict the spectroscopic properties of the molecule, such as NMR chemical shifts and vibrational frequencies. Comparing these theoretical predictions with experimental data can aid in the structural confirmation and provide a more detailed understanding of the electronic structure.

Key unanswered questions are:

What is the detailed mechanism of the N-alkylation reaction to form the target molecule?

How do different substituents on the aromatic ring affect the reaction barriers and thermodynamics?

Can computational screening be used to identify novel and more efficient catalysts for its synthesis?

A representative table of computational approaches is provided below.

| Computational Method | Focus of Study | Predicted Properties |

| DFT (e.g., B3LYP/6-31G*) | Reaction Mechanism | Transition state geometries, activation energies, reaction thermodynamics. researchgate.net |

| TD-DFT | Electronic Spectra | UV-Vis absorption wavelengths, oscillator strengths. |

| GIAO-DFT | NMR Spectra | 1H and 13C chemical shifts. |

| Molecular Dynamics | Conformational Analysis | Dominant conformers in solution, intermolecular interactions. |

Exploration of Novel Molecular Interactions and Self-Assembly Phenomena

The presence of both hydrogen bond donors (the primary amine and amide N-H) and acceptors (the amide carbonyl and nitro group), along with the aromatic ring, suggests that this compound could participate in a variety of non-covalent interactions, leading to interesting self-assembly phenomena.

Future research should investigate the role of hydrogen bonding and π-π stacking in the solid-state packing and solution-phase aggregation of this molecule. nih.gov Single-crystal X-ray diffraction would be the definitive technique to elucidate the supramolecular architecture in the solid state. nih.gov

In solution, techniques such as concentration-dependent NMR, UV-Vis spectroscopy, and dynamic light scattering could be employed to study self-assembly. The interplay between the different non-covalent interactions could lead to the formation of well-defined supramolecular structures such as gels or liquid crystals.

Unanswered questions include:

What is the dominant mode of intermolecular interaction in the solid state?

Does the molecule self-assemble in solution, and if so, what is the nature and strength of the association?

Can the self-assembly behavior be controlled by external stimuli such as solvent polarity, temperature, or light?

Synthesis of Hybrid Molecules Incorporating this compound Substructures

The this compound scaffold can serve as a versatile building block for the synthesis of more complex hybrid molecules with tailored properties. The primary amino group provides a convenient handle for further functionalization.

For example, this amine could be acylated with various carboxylic acids to introduce new functionalities, or it could be used as a building block in the synthesis of larger molecules such as peptides or polymers. rsc.org The nitro group can be reduced to an amine, which can then be further modified, for example, by diazotization and coupling reactions to create azo dyes.

The synthesis of such hybrid molecules could lead to new materials with applications in areas such as medicinal chemistry, materials science, and sensor technology. princeton.edu

Key unanswered questions are:

What new properties can be imparted by incorporating this substructure into larger molecular architectures?

Can hybrid molecules be designed for specific applications, such as targeted drug delivery or molecular recognition?

How does the incorporation of this substructure influence the self-assembly properties of the resulting hybrid molecules?

Q & A

Q. What are the common synthetic routes for 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide?

The synthesis typically involves reductive amination or amidation reactions. For example:

- Reductive amination : Reacting 4-nitrobenzaldehyde with isopropylamine under acidic conditions (pH 4–5) in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to form the N-benzyl-isopropyl intermediate. Subsequent acetylation with acetamide derivatives yields the target compound .

- Amidation : Using 4-nitrobenzyl chloride and isopropylamine in the presence of anhydrous aluminum chloride (AlCl₃) to form the secondary amine, followed by coupling with an acetylating agent (e.g., acetyl chloride) . Purification often employs column chromatography, and yields depend on stoichiometric ratios and reaction time optimization.

Q. How is the compound characterized to confirm its structure?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃, δ 7.5–8.2 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for the acetamide carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ calculated for C₁₃H₁₈N₃O₃: 288.1352) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group asymmetric stretch) .

Q. What safety precautions are necessary when handling this compound?

- Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Avoid exposure to strong acids/bases, as the nitro group may decompose exothermically.

- Follow waste disposal protocols for nitroaromatic compounds .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound due to the nitro group, and how are they addressed?

The nitro group’s electron-withdrawing nature can destabilize intermediates and reduce reaction rates. Mitigation strategies include:

- Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Catalyst Optimization : Employ Lewis acids (e.g., AlCl₃) to activate electrophilic intermediates during amidation .

- pH Stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetamide moiety .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- Variable Solvent NMR : Use deuterated DMSO or CDCl₃ to assess solvent-induced peak splitting.

- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous confirmation .

Q. What strategies optimize the yield in multi-step synthesis?

- Step-Wise Optimization : Adjust molar ratios (e.g., excess isopropylamine to drive amidation) and reaction times.

- Catalyst Screening : Test alternatives to AlCl₃, such as HOBt/DCC for coupling reactions.

- Workup Efficiency : Use liquid-liquid extraction to isolate intermediates before column chromatography .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting activity.

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ determination methods).

Methodological Tables

| Analytical Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (isopropyl CH₃), δ 4.2 (N-CH₂) | Confirm alkyl/aryl proton environments |

| HRMS | [M+H]+ = 288.1352 | Verify molecular formula |

| IR | 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | Identify functional groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.